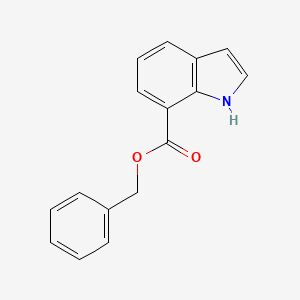

benzyl 1H-indole-7-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 1H-indole-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(19-11-12-5-2-1-3-6-12)14-8-4-7-13-9-10-17-15(13)14/h1-10,17H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGLSMYSWIQHOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC3=C2NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Mechanistic Investigations

Mechanistic Pathways of N-Benzylation

The N-benzylation of indoles, a fundamental transformation, typically proceeds through a nucleophilic substitution reaction. In this process, the indole (B1671886) nitrogen acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl (B1604629) halide or a similar benzylating agent. The reaction is often facilitated by a base, which deprotonates the indole nitrogen, enhancing its nucleophilicity.

A plausible mechanism for the N-functionalization of indoles is the aza-Wacker oxidation. This process involves the formation of a C-N bond through the aminopalladation of an alkene. Subsequent β-hydride elimination results in an enamine or allyl amine product. Relatively acidic amines are commonly used as nucleophiles in these reactions. nih.gov

Detailed Analysis of C7-Functionalization Mechanisms

Achieving regioselective functionalization at the C7-position of the indole nucleus is a significant challenge due to the inherent reactivity of the C2 and C3 positions. researchgate.netacs.org Various transition-metal-catalyzed methods have been developed to overcome this challenge, primarily relying on the use of directing groups to steer the metal catalyst to the desired C7-position.

Palladium-Catalyzed C-H Activation and Functionalization

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of indoles. beilstein-journals.orgnih.gov The catalytic cycle generally involves the following key steps:

Oxidative Addition: In many palladium-catalyzed cross-coupling reactions, the cycle initiates with the oxidative addition of an organic halide to a Pd(0) species, forming an organopalladium(II) complex. beilstein-journals.org However, in direct C-H activation, an electrophilic Pd(II) catalyst can directly react with the indole C-H bond. beilstein-journals.org

C-H Activation/Palladation: The palladium(II) catalyst activates a C-H bond, typically at the C3 position of indole, to form a palladacycle intermediate. mdpi.comnih.gov This step can proceed through a concerted metalation-deprotonation (CMD) mechanism. nih.govscispace.com

CO Insertion: In carbonylative functionalizations, carbon monoxide (CO) can insert into the palladium-carbon bond of the palladacycle. beilstein-journals.org

Nucleophilic Displacement: A nucleophile can then attack the acyl-palladium intermediate. beilstein-journals.org

Reductive Elimination: The final step is the reductive elimination of the functionalized product from the palladium center, regenerating the active catalyst. beilstein-journals.orgbeilstein-journals.org This step can be preceded by other transformations like β-hydride elimination in olefination reactions. beilstein-journals.org

The synthesis of bis(indolyl)methanes has been achieved through a palladium-catalyzed domino reaction involving C-H activation of indole-carboxylic acids. Mechanistic studies suggest that an (η³-benzyl)palladium(II) complex, formed from the oxidative addition of benzyl alcohol to a Pd(0) species, activates the C3 C-H bond of the indole. mdpi.com

Role of Directing Groups in Regioselective C-H Palladation and Functionalization

Directing groups are instrumental in controlling the regioselectivity of C-H functionalization reactions. scispace.comrsc.org They coordinate to the metal center and position it in proximity to a specific C-H bond, facilitating its activation.

For C7-functionalization of indoles, various directing groups attached to the indole nitrogen have been successfully employed. For instance, a phosphinoyl group has been shown to direct palladium-catalyzed C-H arylation to the C7-position with high selectivity. researchgate.netacs.org The steric hindrance imposed by bulky substituents on the directing group can also play a crucial role in favoring C7-activation. nih.gov

The carboxylic acid moiety itself can act as a removable directing group. acs.org In palladium-catalyzed reactions, the carboxyl group can coordinate to the palladium center, directing C-H activation to an adjacent position. For example, indole-3-carboxylic acids can undergo palladium-catalyzed oxidative vinylation at the C2-position, followed by decarboxylation. acs.org Similarly, other carbonyl-containing groups at the C3-position, such as formyl and acetyl groups, can direct C-H arylation to the C4-position. nih.govacs.org

| Directing Group | Position of Functionalization | Catalyst System | Reference |

| Phosphinoyl | C7 | Pd(OAc)₂ / Pyridine-type ligand | researchgate.netacs.org |

| Pivaloyl | C4 | Pd(0) | acs.org |

| Carboxylic Acid (at C3) | C2 (with decarboxylation) | Pd(OAc)₂ / Cu(OAc)₂ | acs.org |

| Formyl (at C3) | C4 | Pd(OAc)₂ / AgOAc / TFA | nih.govacs.org |

Mechanistic Insights into Regioselective C7-H Functionalization (e.g., Rhodium-Catalyzed processes)

Rhodium catalysts have also proven effective for the regioselective C7-functionalization of indoles. thieme-connect.comthieme-connect.comnottingham.ac.ukresearchgate.netnih.gov An N-pivaloyl group can direct rhodium-catalyzed olefination to the C7-position. nih.gov The proposed mechanism involves the formation of a six-membered rhodacycle intermediate. thieme-connect.com

Density Functional Theory (DFT) calculations have provided valuable insights into these rhodium-catalyzed reactions. rsc.orgresearchgate.net Studies on the C7-olefination of N-acyl indoles suggest that the greater nucleophilicity of the C7 atom compared to the C2 atom facilitates the initial electrophilic attack by the rhodium center. researchgate.netrsc.orgresearchgate.net The additive AgNTf₂ is often crucial for enhancing both reactivity and selectivity. rsc.orgresearchgate.net

A plausible mechanism for the rhodium-catalyzed C7-alkoxycarbonylation of indolines involves the oxidative addition of a dicarbonate (B1257347) to a rhodium(I) species, followed by C7-selective C-H activation to form a six-membered rhodacycle. Reductive elimination then yields the C7-carbonylated product. nih.gov

Mechanisms of Indole Ring Formation Applicable to Indole-7-Carboxylates

The construction of the indole ring itself is a cornerstone of synthetic organic chemistry. Rhodium-catalyzed reactions involving nitrene intermediates are particularly relevant.

In rhodium-promoted indole synthesis from vinyl azides, the rhodium catalyst facilitates the generation of a nitrene species. acs.orgprinceton.edu This highly reactive intermediate can then undergo intramolecular cyclization to form the indole ring. Computational studies suggest that the rhodium catalyst promotes nitrene generation but may not be directly involved in the subsequent cyclization step. acs.org Aryl azides are commonly used as nitrene precursors in these reactions. nih.govresearchgate.net

Another rhodium(III)-catalyzed pathway for indole synthesis involves the C-H activation and cyclization of 2-acetyl-1-arylhydrazines with alkynes. The catalytic cycle includes N-H deprotonation, a concerted metalation-deprotonation (CMD) process for C-H activation, alkyne insertion, and subsequent rearrangement and reductive elimination to form the indole core. acs.orgresearchgate.net

Computational and Theoretical Studies of Reaction Energetics and Transition States

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for elucidating the complex mechanisms of transition-metal-catalyzed reactions. nih.govscispace.comresearchgate.net

DFT calculations have been employed to investigate the regioselectivity of palladium-catalyzed C-H alkylation of indoles. These studies have shown that the C-H activation step often proceeds via a CMD mechanism, and the stability of the corresponding transition states determines the regioselectivity. scispace.com For instance, in the Pd(OAc)₂-catalyzed C4-trifluoroethylation of indole, the C-H activation process is the rate-determining step. scispace.com

In the context of rhodium-catalyzed C7-functionalization of N-acyl indoles, DFT calculations have revealed the importance of both electronic and steric effects in controlling regioselectivity. rsc.orgresearchgate.net The greater nucleophilicity of the C7 atom often favors functionalization at this position. researchgate.netrsc.orgresearchgate.net Theoretical studies on the rhodium-catalyzed C7-arylation of indoles with a phosphine (B1218219) directing group have identified the initial C-H activation as the rate- and regioselectivity-determining step. researchgate.net

Computational analysis of palladium/norbornene-catalyzed vicinal dicarbofunctionalization of indoles indicates that the initial C3-H palladation is energetically more favorable than C2-H palladation. nih.gov Furthermore, DFT studies on rhodium-catalyzed C-H dienylation of indoles have highlighted the dual role of the directing group, which not only directs the C-H activation but also controls the stereoselectivity through π-π stacking interactions. scispace.comrsc.org

| Reaction | Method | Key Findings | Reference |

| Pd(II)-catalyzed C4-alkynylation of indoles | DFT | C4-selective palladacycle formation is kinetically favored over C2-palladation. | acs.org |

| Rh(I)-catalyzed C7-arylation of indoles | DFT | C-H activation is the rate- and regioselectivity-determining step. | researchgate.net |

| Ir(III)-catalyzed C-H amidation of indoles | DFT and Linear Free Energy Relationship | Bulkiness of the N-directing group and electronics of carboxylate additives control C2 vs. C7 selectivity. | kaist.ac.kr |

| Rh(II)-catalyzed C-H alkylation of protic indoles | DFT | Hydrogen bonding between the indole N-H and the diazo reagent directs C7-alkylation in 4-methoxyindoles. | snnu.edu.cn |

Derivatization and Transformational Chemistry of Benzyl 1h Indole 7 Carboxylate

Functional Group Interconversions of the Ester Moiety

The benzyl (B1604629) ester group of benzyl 1H-indole-7-carboxylate is a key site for functional group interconversions, allowing for the synthesis of various derivatives.

The hydrolysis of the benzyl ester to its corresponding carboxylic acid, 1H-indole-7-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions. For instance, the hydrolysis of a similar compound, ethyl 1-benzyl-1H-indole-2-carboxylate, to 1-benzyl-1H-indole-2-carboxylic acid can be accomplished in high yields by refluxing with an increased amount of aqueous potassium hydroxide (B78521) in acetone. mdpi.com This method offers a direct route to the carboxylic acid without the need to isolate the intermediate ester. mdpi.com The resulting carboxylic acid is a crucial intermediate for further synthetic modifications.

| Reactant | Reagents and Conditions | Product | Yield | Reference |

| Ethyl 1-benzyl-1H-indole-2-carboxylate | aq. KOH, acetone, reflux | 1-Benzyl-1H-indole-2-carboxylic acid | High | mdpi.com |

This table presents data for a structurally similar compound to illustrate the hydrolysis reaction.

The ester moiety can also undergo amidation and transesterification reactions. Amidation involves the reaction of the ester with an amine to form an amide. This is a common strategy for introducing nitrogen-containing functional groups. For example, indole-2-carboxylic acid can be coupled with substituted benzyl hydrazines using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to form the corresponding amide. semanticscholar.orgmdpi.com This reaction proceeds by activating the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. semanticscholar.org

Transesterification, the conversion of one ester to another, can also be performed. For example, treatment of ethyl indol-2-carboxylate with sodium methoxide (B1231860) in methanol (B129727) leads to the formation of methyl indol-2-carboxylate. mdpi.com This reaction provides a method to alter the ester group, which can be useful for modifying the properties of the molecule or for subsequent synthetic steps.

| Reactant | Reagents and Conditions | Product | Reference |

| Indole-2-carboxylic acid | Substituted benzyl hydrazine, EDCI, CH2Cl2 | N'-benzyl-1H-indole-2-carbohydrazide | semanticscholar.orgmdpi.com |

| Ethyl indol-2-carboxylate | NaOMe, methanol | Methyl indol-2-carboxylate | mdpi.com |

This table showcases amidation and transesterification reactions on similar indole (B1671886) carboxylate systems.

Hydrolysis to the Corresponding Carboxylic Acid.

Electrophilic Aromatic Substitution on the Indole Ring System

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The position of substitution is influenced by the existing substituents.

The indole nucleus is a π-excessive heterocycle, which makes it highly reactive towards electrophiles. chim.it Electrophilic substitution on the indole ring typically occurs at the C3 position. bhu.ac.innih.gov This preference is due to the ability of the nitrogen atom's lone pair to stabilize the positive charge in the transition state formed during the attack at C3. bhu.ac.in If the C3 position is already substituted, electrophilic attack may occur at other positions, such as C2 or on the benzene (B151609) ring. chim.itbhu.ac.in

For indole-7-carboxylates, the presence of the carboxylate group at the 7-position can influence the regioselectivity. Palladium-catalyzed reactions of indole-carboxylic acids with benzyl alcohols have been shown to proceed via C3-H bond activation, leading to the formation of bis(indolyl)methanes. mdpi.com Even with an electron-withdrawing 2-carboxyl group, the reaction at the C3 position can still occur. mdpi.com The substitution pattern on the indole ring can be further directed by the choice of reagents and reaction conditions. For instance, nitration of 2-methylindole (B41428) with benzoyl nitrate (B79036) yields the 3-nitro derivative, while using nitric/sulfuric acids leads to substitution at the C5 position. bhu.ac.in

Reduction and Oxidation Reactions of the Indole Core and Substituents

The indole nucleus and its substituents can undergo both reduction and oxidation reactions, providing pathways to a variety of functionalized indole derivatives.

The indole ring itself can be reduced to an indoline (B122111) (2,3-dihydroindole). rsc.org The benzyl group can also be removed through reductive cleavage. For example, deprotection of a benzyl group on an indole derivative can be achieved using hydrogen gas and a palladium on carbon catalyst. mdpi.com

Oxidation of the indole ring can lead to various products depending on the oxidizing agent and reaction conditions. For example, 1-benzyl-1H-indole-6-carboxylic acid can be oxidized using potassium permanganate.

| Reaction Type | Example Reagents | Outcome | Reference |

| Reduction of Indole Ring | - | Indoline formation | rsc.org |

| Reductive Deprotection | H2, Pd/C | Removal of benzyl group | mdpi.com |

| Oxidation | Potassium permanganate | Oxidized products |

Synthetic Utility as a Key Building Block in Complex Chemical Scaffolds

This compound and its derivatives are valuable building blocks in the synthesis of more complex molecules, including natural products and pharmacologically active compounds. The indole moiety is a common scaffold in many biologically active molecules. semanticscholar.orgmdpi.comrsc.org

The C3-benzylation of indole-3-carboxylic acids using benzylic alcohols, catalyzed by gold(III), provides a direct route to 3-benzylindoles. acs.org This reaction proceeds through a decarboxylative coupling mechanism. acs.org Furthermore, the aryne mechanism allows for nucleophilic aromatic substitution on indole systems, expanding the range of possible derivatives. rsc.orgmasterorganicchemistry.com The versatility of the indole scaffold allows for its incorporation into a wide array of complex chemical structures with diverse biological activities. rsc.org

Construction of Fused Heterocyclic Systems

The indole-7-carboxylate scaffold is a valuable starting point for the synthesis of polycyclic systems where additional rings are fused to the indole core. While direct examples starting from this compound are not extensively documented, the reactivity of related indole-7-derivatives demonstrates the potential for such transformations. These reactions often involve cyclization onto the C-6 and N-1 positions or utilizing the C-7 substituent as a handle for annulation.

An illustrative strategy involves the transformation of the C-7 substituent to participate in intramolecular cyclizations. For instance, aryl free radicals generated at the C-7 position of ethyl indole-2-carboxylate (B1230498) derivatives bearing N-allyl or N-propargyl groups can undergo intramolecular cyclization to yield formal ethyl pyrrolo[3,2,1-ij]quinoline-2-carboxylate derivatives. nih.gov This indicates the feasibility of radical-initiated cyclizations at the C-7 position.

Another approach involves the reaction of indole-7-carboxaldehyde, a related derivative, with triphenylphosphine (B44618) and dialkyl acetylenedicarboxylates. This one-pot reaction proceeds smoothly to produce dialkyl 4H-pyrrolo[3,2,1-ij]quinoline-4,5-dicarboxylates in quantitative yields. researchgate.net This demonstrates how a C-7 functional group can be elaborated to construct a fused quinoline (B57606) system.

Furthermore, the synthesis of pyrrolo[3,2,1-hi]indazoles has been achieved through the base-induced cyclization of 2,4-dinitrophenyl ethers of indole-7-ketoximes. researchgate.net This highlights a pathway to fuse a five-membered indazole ring across the N-1 and C-7 positions of the indole core.

The synthesis of pyridazino[4,5-b]indoles, which are aza-analogues of biologically significant β-carbolines, often starts from suitably substituted indole precursors. tubitak.gov.tr For example, cyclization reactions of ethyl 3-formyl-1H-indole-2-carboxylate with aryl hydrazines can yield 3-aryl derivatives of 3,4-dihydro-4-oxo-5H-pyridazino[4,5-b]indoles. tubitak.gov.tr While this example involves substitution at the 2 and 3-positions, it showcases a general strategy for fusing a pyridazine (B1198779) ring to the indole framework.

Intramolecular Diels-Alder reactions represent a powerful method for constructing complex polycyclic systems. nycu.edu.twmetu.edu.tr Indole derivatives can act as dienophiles in such reactions, leading to the formation of advanced alkaloid intermediates. wikipedia.org This strategy could potentially be applied to this compound derivatives bearing a suitable diene moiety to construct novel fused architectures.

Formation of Bis-indole and Related Poly-indole Structures

The linkage of two or more indole units to form bis-indoles and poly-indoles is a significant area of research, yielding materials with interesting biological and electronic properties. This compound, or its corresponding carboxylic acid, can serve as a precursor to such structures.

Bis-indole Synthesis

Bis(indolyl)methanes are a common class of bis-indole compounds. A noteworthy method for their synthesis involves the palladium-catalyzed reaction of indole-carboxylic acids with benzyl alcohols in water. mdpi.com This domino protocol proceeds via C3-H bond activation and benzylation. Specifically, 3,3'-(phenylmethylene)bis(1H-indole-7-carboxylic acid) has been synthesized from indole-7-carboxylic acid and benzyl alcohol. mdpi.com The reaction is catalyzed by Pd(OAc)₂ with a phosphine (B1218219) ligand and proceeds in good yield. mdpi.com The benzyl ester of the starting material would likely be cleaved under these conditions or could be hydrolyzed prior to the coupling reaction.

The scope of this reaction has been explored with various indole carboxylic acids and benzyl alcohols, demonstrating its utility in generating a library of bis(indolyl)methane derivatives.

Table 1: Synthesis of 3,3'-(Phenylmethylene)bis(1H-indole-7-carboxylic acid)

| Indole Substrate | Alcohol Substrate | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Indole-7-carboxylic acid | Benzyl alcohol | Pd(OAc)₂, TPPMS | Water | 76 | mdpi.com |

Data derived from a study on the synthesis of bis(indolyl)methanes. mdpi.com

Numerous other methods exist for the synthesis of bis(indolyl)methanes from indoles and aldehydes using various acid catalysts, but the palladium-catalyzed route is particularly relevant for derivatives of indole-carboxylic acids. derpharmachemica.comias.ac.in

Poly-indole Structures

Polyindoles are conducting polymers that have garnered interest for applications in sensors and electronic devices. rsc.org The electrochemical polymerization of indole and its derivatives is a common method for their synthesis. researchgate.net Specifically, poly(indole-7-carboxylic acid) (7-PICA) nanowires have been successfully synthesized via one-step, template-free electrodeposition. researchgate.net The polymerization is believed to occur at the C2 and C3 positions of the indole ring. researchgate.net These nanowires exhibit high specific capacitance, making them promising materials for supercapacitors. researchgate.net The presence of the carboxylic acid group can influence the polymer's morphology and electronic properties. rsc.orgresearchgate.net

Table 2: Properties of Poly(indole-carboxylic acid) Nanowires

| Polymer | Nanowire Diameter (nm) | Specific Capacitance (F g⁻¹) | Reference |

|---|---|---|---|

| Poly(indole-5-carboxylic acid) | ~100 | 355 | researchgate.net |

| Poly(indole-6-carboxylic acid) | ~50 | 383 | researchgate.net |

| Poly(indole-7-carboxylic acid) | ~30 | 430 | researchgate.net |

Data from a comparative study on polyindole derivatives. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of benzyl (B1604629) 1H-indole-7-carboxylate. By analyzing the magnetic properties of atomic nuclei, NMR provides a map of the hydrogen and carbon frameworks of the molecule.

Proton (¹H) and Carbon (¹³C) NMR

Proton (¹H) NMR spectroscopy of indole (B1671886) derivatives reveals chemical shifts typically in the aromatic region between δ 6.84–8.25 ppm. The indole NH proton characteristically appears as a singlet in the range of δ 11.36–11.55 ppm. For N-benzyl derivatives, the benzylic CH₂ protons exhibit signals as a singlet between δ 4.91–5.34 ppm. semanticscholar.org

Carbon (¹³C) NMR spectra for N-benzyl indole structures show the benzylic CH₂ carbon signal in the range of δ 54.0–55.6 ppm. semanticscholar.orgnih.gov The carbons of the indole and benzyl rings, as well as the carboxylate group, resonate at specific chemical shifts, providing a complete carbon skeleton of the molecule. For instance, in related N-benzyl indole carbohydrazides, the carbonyl carbon (C=O) of the amide has been observed at approximately 162.6 ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Indole Derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indole NH | 11.36 - 11.55 | - |

| Aromatic Protons | 6.84 - 8.25 | 100 - 140 |

| Benzylic CH₂ | 4.91 - 5.34 | 54.0 - 55.6 |

Note: Data is compiled from studies on various indole derivatives and serves as a general reference.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC)

To unambiguously assign proton and carbon signals, especially in complex regions of the spectrum, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule. mdpi.comnih.govnih.gov

Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy correlates directly bonded proton and carbon atoms. mdpi.comnih.govnih.gov This is crucial for assigning the carbon signals based on the already identified proton signals. For more complex structural details, Heteronuclear Multiple Bond Correlation (HMBC) can be used to identify longer-range couplings between protons and carbons, further confirming the molecular structure. nih.govrsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in benzyl 1H-indole-7-carboxylate.

IR spectroscopy of indole derivatives typically shows a characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹. The C=O stretching vibration of the carboxylate group is a strong band usually appearing around 1680-1700 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings appear in the 1400-1650 cm⁻¹ region. rsisinternational.orgscialert.net

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For instance, C=C stretching modes in the aromatic rings of indole derivatives are observed in the Raman spectra. scialert.net The analysis of both IR and Raman spectra gives a more complete picture of the vibrational modes of the molecule. acs.org

Table 2: Characteristic IR Absorption Bands for Indole Derivatives

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| N-H (Indole) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=O (Carboxylate) | Stretching | 1680 - 1700 |

Note: Frequencies are approximate and can vary based on the specific molecular environment.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. amazonaws.comrsc.orgrsc.org This high precision allows for the determination of the elemental formula of the compound, confirming its identity. For example, the HRMS data for a related compound, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzyl-1H-indole-7-carboxylate, provides its exact molecular weight, which is a critical piece of characterization data.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. researchgate.netfrontiersin.org LC-MS is particularly well-suited for the analysis of polar and thermally labile compounds like this compound. mdpi.comchemrxiv.org The compound is first separated from any impurities by the liquid chromatograph and then introduced into the mass spectrometer, which provides its mass spectrum. GC-MS can also be used, potentially after derivatization to increase the volatility of the analyte. researchgate.netchemrxiv.org These techniques are invaluable for both qualitative identification and quantitative analysis of the compound in various matrices. mdpi.com

Advanced Mass Spectrometry Techniques (e.g., FTICR-MS, Tandem Mass Spectrometry)

Advanced mass spectrometry techniques are indispensable for the unambiguous identification and structural analysis of this compound. High-resolution mass spectrometry (HRMS), often performed on instruments like Fourier-Transform Ion Cyclotron Resonance Mass Spectrometers (FTICR-MS), provides highly accurate mass measurements, typically with an error of less than 5 ppm. This precision allows for the confident determination of the elemental composition of the parent ion. For this compound (C₁₆H₁₃NO₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value.

Tandem mass spectrometry (MS/MS) offers deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique helps to piece together the molecular structure by identifying characteristic neutral losses and fragment ions. In a typical MS/MS experiment, the protonated molecule of this compound would be isolated and subjected to collision-induced dissociation. The fragmentation pattern would likely be dominated by cleavages at the most labile bonds, such as the ester and benzyl linkages.

Expected Fragmentation Pathways:

Loss of the benzyl group: A primary fragmentation pathway would involve the cleavage of the C-N bond of the N-benzyl group or the O-C bond of the benzyl ester, leading to a significant fragment ion corresponding to the loss of a benzyl radical (C₇H₇•, 91 Da).

Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group is another common fragmentation pathway for such acids or their esters.

Combined Losses: Sequential fragmentation events, such as the loss of the benzyl group followed by decarboxylation, would provide further structural confirmation.

Analysis of related 2-oxopyrrolidinoindolines substituted with a benzyl group shows a characteristic loss of 91 Da, corresponding to the cleavage of the benzyl moiety. iucr.org This supports the expected fragmentation behavior for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground electronic state to an excited state. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

For this compound, the chromophore system is composed of the indole ring and the benzyl group. The UV-Vis spectrum is expected to be dominated by π→π* transitions, which are characteristic of aromatic and conjugated systems. iucr.org These high-intensity absorptions are typically observed in the near-UV region (200-400 nm). mdpi.com The indole ring itself typically shows two distinct absorption bands: a higher energy band around 200-230 nm and a lower energy band between 260-290 nm.

Expected Electronic Transitions:

π→π Transitions:* Associated with the indole and benzyl aromatic systems. Expected λmax values would likely appear in the 220-300 nm range.

n→π Transition:* A weak absorption associated with the carbonyl group of the ester, potentially occurring at a longer wavelength but likely masked by the more intense π→π* bands.

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Although a crystal structure for this compound is not available in the reviewed literature, the analysis of structurally similar compounds provides a clear indication of the expected results.

For example, the structure of a related compound, Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate , was determined by single-crystal XRD. The analysis showed that it crystallizes in the triclinic system with the space group P1. Another related molecule, 2-Benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile , crystallizes in the monoclinic system with the space group P2₁/c. These examples demonstrate the type of detailed structural information that would be obtained for this compound.

The solved crystal structure allows for a detailed analysis of all geometric parameters. This includes the measurement of bond lengths, bond angles, and torsion angles, which can be compared to standard values to identify any structural strain or unusual conformations. The dimensions of the unit cell—the basic repeating unit of the crystal lattice—are also precisely determined.

The crystal packing describes how molecules are arranged in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π–π stacking interactions. In many indole derivatives, the indole ring is found to be essentially planar. The orientation of substituent groups, like the benzyl group, relative to the indole core is described by dihedral angles. For instance, in methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate, the indole unit forms dihedral angles of 50.17° and 26.05° with the phenyl ring in the two independent molecules of the asymmetric unit. Intermolecular interactions, such as C–H···π interactions, are often key in stabilizing the crystal packing.

Below are tables of crystallographic data for two analogous indole derivatives, illustrating the type of information that would be generated for this compound.

Table 1: Example Crystallographic Data for an Analogous Indole Derivative Data for Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₁₉NO₄ |

| Formula Weight | 325.35 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.622 (2) |

| b (Å) | 12.871 (4) |

| c (Å) | 16.928 (5) |

| α (°) | 93.831 (3) |

| β (°) | 100.158 (3) |

| γ (°) | 93.456 (3) |

| Volume (ų) | 1626.6 (8) |

| Z (molecules/unit cell) | 4 |

Table 2: Example Crystallographic Data for a Second Analogous Indole Derivative Data for 2-Benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₃H₁₇ClN₂ |

| Formula Weight | 356.84 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.0003 (10) |

| b (Å) | 9.8565 (8) |

| c (Å) | 18.539 (2) |

| α (°) | 90 |

| β (°) | 93.926 (9) |

| γ (°) | 90 |

| Volume (ų) | 1823.1 (3) |

| Z (molecules/unit cell) | 4 |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies.

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the properties of molecular systems. For benzyl (B1604629) 1H-indole-7-carboxylate, DFT studies elucidate its structural, electronic, and spectroscopic characteristics. Methodologies such as the B3LYP functional combined with basis sets like 6-311G(d,p) are commonly employed for accurate predictions in related indole-containing compounds. acs.org

Geometry Optimization and Electronic Structure Analysis.

Geometry optimization calculations are fundamental to determining the most stable three-dimensional conformation of a molecule. For benzyl 1H-indole-7-carboxylate, these calculations would predict the bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state. nih.gov

Based on studies of analogous structures, the indole (B1671886) ring system is expected to be largely planar. The benzyl and carboxylate groups, however, introduce conformational flexibility. X-ray crystallographic studies on similar molecules, such as benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, show that the carboxyl group can be nearly coplanar with the fused ring system. nih.gov In contrast, DFT calculations on other substituted indoles have shown dihedral angles between the indole ring and other parts of the molecule can be significant, indicating potential steric hindrance. acs.org The electronic structure is characterized by a delocalized π-electron system across the indole core, which is influenced by the electron-withdrawing carboxylate group and the aromatic benzyl substituent.

Table 1: Predicted Structural Parameters for this compound Based on Analogous Compounds

| Parameter | Predicted Value/Observation | Basis from Analogous Compound(s) |

|---|---|---|

| Indole Ring | Essentially planar | General observation for indole derivatives |

| C=O bond length (ester) | ~1.21 Å | Typical value for ester carbonyls |

| C-O bond length (ester) | ~1.34 Å | Methyl 7-nitro-1H-indazole-5-carboxylate |

| Dihedral Angle (Indole-Carboxylate) | Near coplanar to slightly twisted | Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate nih.gov |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics and Optical Gaps).

Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. acs.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity. nih.gov

For this compound, the electron-rich indole ring is expected to be the primary contributor to the HOMO. The LUMO is likely to be distributed over the carboxylate group and the benzyl ring, influenced by the electron-withdrawing nature of the ester. In analogous compounds like 6-(benzyloxy)-1H-indole-2-carbaldehyde, the HOMO is localized on the indole ring, while the LUMO resides on the electron-withdrawing substituent. The HOMO-LUMO gap for related indole derivatives typically falls in the range of 3.6 to 4.5 eV, suggesting moderate electronic excitation energy. acs.orgnih.gov

Table 2: Representative FMO Energies and Gaps for Structurally Related Indole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 10-benzyl-9-(3-ethoxy-4-hydroxyphenyl)...acridine-1,8-dione | -5.51 | -1.83 | 3.68 | nih.gov |

| 6-(benzyloxy)-1H-indole-2-carbaldehyde | - | - | 4.2 - 4.5 |

Molecular Electrostatic Potential (MEP) Mapping.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show the most negative potential localized around the carbonyl oxygen of the ester group, making it a primary site for interaction with electrophiles or hydrogen bond donors. A region of negative potential would also be associated with the π-electron cloud of the indole and benzyl rings. Conversely, the most positive potential would be found around the hydrogen atom of the indole N-H group, highlighting its role as a hydrogen bond donor. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis.

Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like chemical bonding in a molecule. It examines charge transfer and orbital-orbital interactions, offering insights into intramolecular stabilization. uni-muenchen.de Key interactions revealed by NBO analysis are hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO, UV-Vis Spectral Bands via TD-DFT).

Computational methods can accurately predict spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H and ¹³C), providing valuable data for structure confirmation. mdpi.compnrjournal.com Time-Dependent DFT (TD-DFT) is employed to simulate UV-Vis absorption spectra by calculating the energies of electronic transitions. researchgate.netspectroscopyonline.com

For this compound, GIAO calculations would predict the chemical shifts for its various protons and carbons. The aromatic protons of the indole and benzyl rings would appear in the δ 7.0–8.0 ppm range, while the benzylic CH₂ protons would likely resonate around δ 5.4 ppm. rsc.org The indole N-H proton would be expected at a higher chemical shift. In the ¹³C NMR spectrum, the carbonyl carbon of the ester would be found significantly downfield.

TD-DFT calculations would predict the UV-Vis absorption bands, which typically arise from π→π* transitions within the aromatic indole and benzyl systems. Studies on related benzylsulfanyl-triazolyl-indole scaffolds show major transitions corresponding to HOMO→LUMO excitations. mdpi.comresearchgate.net

Table 3: Exemplary Calculated Spectroscopic Data for Related Structures

| Method | Parameter | Predicted Value/Range | Reference Compound/Fragment | Reference |

|---|---|---|---|---|

| GIAO-DFT | ¹H NMR (CH₂) | δ 5.3-5.4 ppm | Benzyl benzoate | rsc.org |

| GIAO-DFT | ¹H NMR (Aromatic) | δ 7.0-8.2 ppm | Benzyl benzoate, Indole derivatives | mdpi.comrsc.org |

| TD-DFT | UV-Vis λmax | 280-310 nm | Benzylsulfanyl-triazolyl-indole scaffold | mdpi.comresearchgate.net |

Non-Covalent Interactions and Supramolecular Arrangements.

Non-covalent interactions play a critical role in determining the supramolecular chemistry and crystal packing of molecules. For this compound, several types of non-covalent interactions are anticipated to be significant.

The presence of the N-H group in the indole ring and the carbonyl oxygen in the ester group makes the molecule capable of forming intermolecular hydrogen bonds (N-H···O=C). This is a common and strong interaction that often directs molecular self-assembly. eurjchem.com

Furthermore, the two aromatic rings—the indole system and the benzyl group—can participate in π-π stacking interactions. These interactions, where the aromatic rings arrange themselves in a face-to-face or offset manner, are crucial for stabilizing the crystal lattice. Studies on related indole-based zwitterions show that π-π stacking, with centroid-centroid distances around 3.6 Å, is a key feature of their solid-state structure. beilstein-journals.org

Additionally, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also expected. eurjchem.com The interplay of these N-H···O, π-π, and C-H···π interactions governs the formation of complex three-dimensional supramolecular architectures, influencing the material's physical properties.

Hirshfeld Surface Analysis for Intermolecular Contacts (e.g., N-H···H, C-H···H, S···H, C···H).

Theoretical Reactivity Descriptors and Global Reactivity Indices

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the chemical reactivity of a molecule through various descriptors. rsc.org These global reactivity indices are calculated from the energies of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO). mdpi.com

Key global reactivity indices include:

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is the negative of electronegativity (χ). A higher chemical potential indicates greater reactivity. researchgate.netscirp.org

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as half the difference between the ionization potential (IP) and electron affinity (EA). Molecules with a small HOMO-LUMO gap are considered "soft" and more reactive, while those with a large gap are "hard" and less reactive. mdpi.comnih.gov

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. A high electrophilicity index characterizes a good electrophile, while a low value indicates a good nucleophile. mdpi.comscirp.org

The formulas for these descriptors are as follows:

Ionization Potential (IP) ≈ -EHOMO

Electron Affinity (EA) ≈ -ELUMO

Chemical Potential (μ) = -χ = - (IP + EA) / 2

Chemical Hardness (η) = (IP - EA) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η)

While specific DFT calculations for this compound are not available in the cited literature, the table below presents example values for related heterocyclic compounds to illustrate how these descriptors are used to interpret chemical reactivity. scirp.org

Table 2: Illustrative Global Reactivity Indices (in eV) for Theoretical Compounds.

| Compound Type | EHOMO | ELUMO | Chemical Potential (μ) | Chemical Hardness (η) | Electrophilicity (ω) |

| Ketone Tautomer scirp.org | -6.21 | -1.54 | -3.88 | 2.34 | 3.22 |

| Enol Tautomer scirp.org | -5.73 | -1.11 | -3.42 | 2.31 | 2.53 |

This table is for illustrative purposes, based on data for quinolin-4-one tautomers, to demonstrate the application of these indices.

These indices suggest that species with lower hardness (smaller HOMO-LUMO gap) and higher electrophilicity are generally more reactive. mdpi.comresearchgate.net Such analyses can predict the most likely sites for electrophilic or nucleophilic attack on the molecule.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Systems

Quantum Mechanics/Molecular Mechanics (QM/MM) is a powerful hybrid computational method designed to study chemical processes in large, complex systems like proteins or solvated molecules. nih.govnumberanalytics.com This approach is particularly relevant for understanding how a molecule like this compound might interact with a biological target, such as an enzyme active site.

In a QM/MM simulation, the system is partitioned into two regions:

The QM Region: This is the chemically active part of the system where bond breaking or forming occurs, or where detailed electronic interactions are of interest. For a system involving this compound binding to an enzyme, the QM region would typically include the molecule itself and the key amino acid residues of the enzyme's active site. nih.gov This region is treated with a high-level, computationally expensive quantum mechanics method.

The MM Region: This constitutes the remainder of the system, such as the rest of the protein and surrounding solvent molecules. This larger environment is described using a simpler, classical molecular mechanics force field. nih.govnih.gov

The QM/MM approach allows for the accurate modeling of reaction mechanisms, transition states, and binding energies within the context of a realistic and flexible biological environment, which would be computationally prohibitive to treat entirely with QM methods. nih.gov For instance, a QM/MM study could be used to investigate the inhibition of an enzyme by this compound, providing detailed insights into the binding mode, the specific interactions (hydrogen bonds, π-stacking) that stabilize the complex, and the energetic barriers associated with any catalytic steps. numberanalytics.comscispace.com

Advanced Analytical Methodologies for Purity and Quantitative Analysis in Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of benzyl (B1604629) 1H-indole-7-carboxylate and separating it from potential impurities. rroij.com This technique offers high resolution and sensitivity, making it ideal for detecting and quantifying even trace amounts of by-products or unreacted starting materials. rroij.comethernet.edu.et

Method Development and Optimization for Indole (B1671886) Carboxylates

The development of a robust HPLC method is critical for the accurate analysis of indole carboxylates like benzyl 1H-indole-7-carboxylate. Key to this is the selection of an appropriate stationary phase and mobile phase.

Chromatographic Columns: Reversed-phase columns, particularly those with a C18 (octadecylsilyl) stationary phase, are commonly used for the separation of indole derivatives due to their ability to effectively separate compounds of moderate polarity. mdpi.comnih.govoup.comlongdom.org The nonpolar nature of the C18 chains interacts with the indole ring system, allowing for good retention and separation. Columns with specifications such as a 4.6 mm internal diameter, 250 mm length, and 5 µm particle size are frequently employed. mdpi.com

Mobile Phases: The mobile phase composition is optimized to achieve the best separation. For indole carboxylates, a gradient elution is often preferred, where the solvent composition is changed over the course of the analysis. nih.govresearchgate.net This allows for the efficient elution of a range of compounds with varying polarities.

Commonly used mobile phases consist of a mixture of an aqueous component and an organic modifier. The aqueous phase is often acidified, for instance with 0.1% formic acid or acetic acid, to improve peak shape and resolution by suppressing the ionization of the carboxylic acid group. oup.comresearchgate.netmostwiedzy.pl The organic modifier is typically acetonitrile (B52724) or methanol (B129727). mdpi.comnih.govresearchgate.net The gradient may start with a higher proportion of the aqueous phase and gradually increase the concentration of the organic solvent to elute more strongly retained components.

A typical HPLC method for a related compound, 1-benzyl-1H-indole-6-carboxylic acid, utilizes a C18 column with a mobile phase of acetonitrile and 0.1% formic acid (70:30) at a flow rate of 1 mL/min. For other indole derivatives, a gradient elution with water (A) and acetonitrile (B) as mobile phases has been successfully used. nih.gov The detection of the eluted compounds is commonly performed using a UV detector, often set at a wavelength of 280 nm, where the indole chromophore exhibits strong absorbance. nih.govakjournals.com

Table 1: Example HPLC Parameters for Analysis of Indole Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18, 4.6 mm × 250 mm, 5 µm | mdpi.comoup.com |

| Mobile Phase A | Water with 0.1% Formic Acid | researchgate.netmdpi.com |

| Mobile Phase B | Acetonitrile or Methanol | nih.govresearchgate.net |

| Flow Rate | 0.8 - 1.6 mL/min | mdpi.comoup.com |

| Detection | UV at 280 nm | nih.govakjournals.com |

| Column Temperature | 25 - 45 °C | mdpi.comjocpr.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity Screening

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions and for the preliminary assessment of the purity of this compound. amazonaws.comd-nb.infoarkat-usa.orgnih.gov

In the synthesis of indole derivatives, TLC is used to track the consumption of starting materials and the formation of the desired product. arkat-usa.orgnih.gov By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel 60 F254) and developing it in an appropriate solvent system, the different components of the mixture can be separated. amazonaws.com The separated spots are then visualized, often under a UV lamp at 254 nm, where compounds with a UV chromophore, such as the indole ring, will appear as dark spots. amazonaws.com

The choice of eluting solvent (mobile phase) is crucial and depends on the polarity of the compounds being separated. A mixture of a nonpolar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent like ethyl acetate (B1210297) is commonly used. d-nb.infofrontiersin.org The ratio of these solvents is adjusted to achieve optimal separation, which is indicated by a clear difference in the retention factor (Rƒ) values of the starting materials, product, and any by-products.

For instance, in the synthesis of various indole derivatives, TLC has been used with solvent systems such as hexane and ethyl acetate to purify the final compounds. frontiersin.org The Rƒ value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for preliminary identification. While TLC is primarily a qualitative technique, it can provide a semi-quantitative estimation of purity by observing the intensity of the product spot relative to any impurity spots. akjournals.comresearchgate.net

Table 2: Typical TLC Systems for Indole Derivatives

| Stationary Phase | Mobile Phase (Eluent) | Visualization | Reference |

|---|---|---|---|

| Silica Gel 60 F254 | Hexane:Ethyl Acetate | UV Light (254 nm) | amazonaws.comfrontiersin.org |

| Silica Gel | Benzene (B151609):Acetone (9:1, v/v) | Not Specified | derpharmachemica.com |

| Silica Gel | Dichloromethane:Methanol (9:1) | Not Specified | arkat-usa.org |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then used to calculate the empirical formula of the substance, which represents the simplest whole-number ratio of atoms of each element in the compound.

For this compound, with a molecular formula of C₁₆H₁₃NO₂, the theoretical elemental composition can be calculated. Elemental analysis of a synthesized sample of this compound should yield experimental values that are in close agreement with these theoretical percentages, typically within a narrow margin of error (e.g., ±0.4%). This agreement provides strong evidence for the compound's elemental composition and, consequently, its empirical formula. derpharmachemica.comnih.govgoogle.comjst.go.jp

The process involves combusting a small, precisely weighed amount of the sample in an excess of oxygen. The combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. From the masses of these products, the masses and percentages of carbon, hydrogen, and nitrogen in the original sample are determined.

Table 3: Theoretical vs. Experimental Elemental Analysis for an Indole Derivative (Example)

| Element | Theoretical % (for C₁₇H₁₄N₄O₂) | Found % (Experimental) | Reference |

|---|---|---|---|

| Carbon (C) | 66.66 | 66.65 | derpharmachemica.com |

| Hydrogen (H) | 4.61 | 4.60 | derpharmachemica.com |

| Nitrogen (N) | 18.29 | 18.26 | derpharmachemica.com |

This close correlation between the calculated and found values, as shown in the example table for a similar indole derivative, confirms the empirical formula and, in conjunction with other spectroscopic data (like NMR and mass spectrometry), validates the molecular structure of the synthesized compound. derpharmachemica.comnih.govgoogle.comjst.go.jp

Emerging Research Directions and Potential Non Biological Applications

Application in Materials Science Research

The unique structural features of benzyl (B1604629) 1H-indole-7-carboxylate make it a candidate for investigation in materials science. The indole (B1671886) ring system, with its aromaticity and electron-rich nature, combined with the reactive potential of the carboxylic acid ester, offers multiple avenues for the development of novel materials. chemimpex.com

Role in Supramolecular Chemistry as Linking Groups

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. The carboxylic acid group is a key player in this field, capable of forming strong hydrogen bonds to create dimers, chains, and more complex assemblies. The benzyl group can also play a significant role in directing supramolecular organization.

The formation of supramolecular gels has been observed during the acylation of N-benzylbispidinols, where the benzyl group is crucial for the gelation process. sigmaaldrich.com The presence of aromatic rings, such as the benzyl group, can lead to π-stacking interactions that contribute to the stability and structure of the supramolecular assembly. In the case of benzyl 1H-indole-7-carboxylate, both the indole and benzyl rings can participate in such interactions.

The benzyl group can also influence the binding properties of molecules in host-guest systems. In studies with cucurbit researchgate.neturil, a macrocyclic host, guest molecules with a benzyl group were shown to form homoternary complexes through π-π stacking within the host's cavity. acs.org The interplay of hydrophobic and π-stacking interactions involving the benzyl group can be tuned to control the cooperativity of binding. This suggests that this compound could be designed as a guest molecule for specific macrocyclic hosts, with the benzyl group playing a key role in the binding event.

Furthermore, the combination of a hydrogen-bonding carboxylic acid (or its ester derivative) and an aromatic benzyl group can lead to the formation of well-defined supramolecular synthons, which are reliable and predictable non-covalent interactions. For example, the interplay between interactions involving fluorinated benzyl groups and nitrophenyl moieties has been studied to understand the resulting crystal packing. The structure of this compound, with its potential for hydrogen bonding via the indole N-H and carbonyl oxygen, as well as π-stacking from both aromatic rings, makes it a promising building block for crystal engineering and the design of supramolecular materials.

Investigation of Non-Linear Optical (NLO) Properties of Indole Carboxylates

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for applications in optoelectronics, such as frequency conversion and optical switching. analis.com.my Organic molecules with extended π-conjugated systems and donor-acceptor character often exhibit significant NLO properties. analis.com.my

The indole nucleus is an electron-rich aromatic system that can act as an effective electron donor in donor-acceptor type NLO chromophores. researchgate.net The NLO response of indole derivatives can be tuned by introducing electron-withdrawing or electron-donating substituents at various positions on the indole ring. rsc.org For instance, studies on 3-substituted ethenyl indoles have shown that a strong electron-accepting substituent leads to a significantly larger NLO response compared to derivatives with electron-donating or weaker electron-withdrawing groups. rsc.org

Theoretical studies on various organic molecules have shown that the first hyperpolarizability (β), a measure of the second-order NLO response, is highly sensitive to the molecular structure. For NLO applications, a non-centrosymmetric crystal packing is required for the second-order NLO effects to be observed on a macroscopic level. The presence of the benzyl group in this compound could influence the crystal packing, potentially favoring a non-centrosymmetric arrangement.

The table below presents a conceptual comparison of how different substituents on an indole core might influence its NLO properties, based on general principles of NLO material design.

| Indole Derivative Structure | Expected Influence on NLO Properties | Rationale |

| Indole (unsubstituted) | Moderate NLO response. | The indole ring itself is a π-conjugated system. |

| Indole with strong electron-donating group (e.g., -NH2) | Enhanced NLO response when paired with an acceptor. | Increases the electron-donating ability of the indole core. |

| Indole with strong electron-withdrawing group (e.g., -NO2) | Enhanced NLO response. | Creates a strong intramolecular charge transfer character. rsc.org |

| This compound | Potential for NLO activity. | The indole ring is a donor and the carboxylate is an acceptor. The benzyl group may influence crystal packing and electronic properties. |

While direct experimental data on the NLO properties of this compound is not available, the known characteristics of its constituent functional groups suggest that it is a worthwhile candidate for theoretical and experimental investigation in the search for new NLO materials.

Q & A

Basic: What synthetic routes are recommended for benzyl 1H-indole-7-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves esterification of 1H-indole-7-carboxylic acid with benzyl halides or alcohols under acidic/basic catalysis. Key variables include:

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance coupling efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of indole intermediates .

- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and byproduct formation .

For optimization, employ a factorial design to test molar ratios (acid:benzyl alcohol), catalyst loading, and solvent systems. Monitor progress via TLC or HPLC .

Advanced: How can photoelectrochemical methods be applied to functionalize this compound derivatives?

Methodological Answer:

Photoelectrochemical strategies enable site-selective C–H functionalization. For example:

- Radical generation : Use anthraquinone disulfonate (AQDS) as a photocatalyst under visible light to generate benzyl radicals .

- Cyanation : Introduce CN groups via radical coupling with cyanide sources (e.g., TMSCN) in the presence of TFE (2,2,2-trifluoroethanol) to stabilize intermediates .

- Stereocontrol : Chiral ligands or asymmetric electrochemical setups can enhance enantioselectivity. Validate outcomes using circular dichroism (CD) spectroscopy .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : Analyze - and -NMR to confirm ester linkage (e.g., benzyloxy protons at δ 5.1–5.3 ppm) and indole NH signals (δ ~10 ppm) .

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm) and aromatic C–H vibrations .

- Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular ion peaks and fragmentation patterns .

Advanced: How can contradictions between experimental and computational data for electronic properties be resolved?

Methodological Answer:

- Benchmarking : Compare DFT-calculated HOMO/LUMO energies with experimental cyclic voltammetry results. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to align with observed redox potentials .

- Solvent Effects : Incorporate solvation models (e.g., PCM) in computations to match experimental conditions (e.g., DMSO dielectric constant) .

- Error Analysis : Quantify discrepancies using root-mean-square deviations (RMSD) and refine computational parameters iteratively .

Basic: How is the crystal structure of this compound determined using SHELXL and OLEX2?

Methodological Answer:

- Data Collection : Acquire X-ray diffraction data (Mo Kα radiation, λ = 0.71073 Å) and index reflections using CrysAlisPro .

- Structure Solution : Employ SHELXD for phase determination via dual-space methods. Use OLEX2’s graphical interface for model building .

- Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters and hydrogen bonding networks. Validate with R-factor convergence (<5%) .

Advanced: How do benzyl esters influence the biochemical activity of indole derivatives in protein interactions?

Methodological Answer:

- Protein Binding Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity (K) of this compound with target proteins (e.g., SARS-CoV-2 main protease) .

- Enzymatic Assays : Monitor inhibition kinetics (IC) using fluorogenic substrates. Compare with unmodified indolecarboxylic acids to assess esterification effects .

- Structural Insights : Perform molecular docking (AutoDock Vina) to map ester interactions with active-site residues .

Basic: What challenges arise in achieving regioselectivity during benzylation of indolecarboxylic acids?

Methodological Answer:

- Competing Sites : Indole N–H and carboxylate groups may both react. Use protecting groups (e.g., Boc for NH) to direct benzylation to the carboxylate .

- Catalytic Specificity : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C7 functionalization .

- Monitoring : Track regioselectivity via -NMR integration of benzyl protons at target positions .

Advanced: What role does X-ray crystallography play in elucidating reaction mechanisms involving this compound?

Methodological Answer:

- Intermediate Trapping : Co-crystallize reaction intermediates (e.g., radical species) with stabilizing agents (e.g., TEMPO) for structural analysis .

- Electron Density Maps : Use SHELXL-refined maps to identify bond-length changes during catalysis (e.g., C–O ester bond cleavage) .

- Mechanistic Validation : Compare experimental bond angles/distances with DFT-optimized transition-state models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.